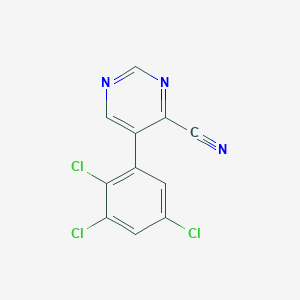
1-Allyl-3-fluoro-5-isobutoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-fluoro-5-isobutoxybenzene is an organic compound characterized by the presence of an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-fluoro-5-isobutoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Isobutoxylation: The isobutoxy group can be introduced using isobutyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-fluoro-5-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-fluoro-5-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-fluoro-5-isobutoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atom enhances the reactivity of the benzene ring towards electrophiles, facilitating substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-fluoro-5-isobutoxybenzene can be compared with other similar compounds, such as:
1-Allyl-3-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
1-Allyl-3-chloro-5-isobutoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Allyl-3-fluoro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in the combination of the allyl, fluorine, and isobutoxy groups, which impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1443349-12-9 |
|---|---|
Molekularformel |
C13H17FO |
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-fluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-12(14)8-13(7-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI-Schlüssel |
IVOZMBQLJHCOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=CC(=C1)CC=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)



![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)



![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)


![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)
